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Methyl 3-(Diethoxyphosphoryl)benzoate

Cat. No.: B13690063
M. Wt: 272.23 g/mol
InChI Key: HGRBPGCWINFZGC-UHFFFAOYSA-N
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Description

Methyl 3-(Diethoxyphosphoryl)benzoate (CAS 96534-02-0) is a chemical compound valued in research as a versatile synthetic intermediate and building block for more complex molecules . Compounds featuring a benzoate ester linked to a diethoxyphosphoryl group are of significant interest in medicinal chemistry and drug discovery. For instance, structurally similar phosphonate and benzoic acid derivatives are key components in the synthesis of potential therapeutic agents, such as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for type 2 diabetes and obesity , and non-ATP competitive inhibitors of cyclin-dependent kinases (CDKs) for cancer research . The molecular structure of this compound, which combines an ester with a phosphonate group, makes it a potential candidate for use in various synthetic transformations, including Horner-Wadsworth-Emmons reactions to form alkenes . Researchers utilize this chemical exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17O5P B13690063 Methyl 3-(Diethoxyphosphoryl)benzoate

Properties

IUPAC Name

methyl 3-diethoxyphosphorylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O5P/c1-4-16-18(14,17-5-2)11-8-6-7-10(9-11)12(13)15-3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRBPGCWINFZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)C(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of Methyl 3 Diethoxyphosphoryl Benzoate

Reactivity of the Diethoxyphosphoryl Moiety

The diethoxyphosphoryl group in methyl 3-(diethoxyphosphoryl)benzoate is the primary site of its characteristic chemical reactivity, particularly in carbon-carbon bond-forming reactions. This functionality allows for the generation of a stabilized carbanion, which is a key intermediate in the widely utilized Horner-Wadsworth-Emmons (HWE) reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of alkenes, often with a high degree of stereoselectivity. wikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

The initial and crucial step of the HWE reaction is the deprotonation of the carbon alpha to the phosphorus atom by a suitable base to form a phosphonate (B1237965) carbanion. wikipedia.org The acidity of the α-proton is enhanced by the electron-withdrawing nature of the phosphonate group, facilitating anion formation. Common bases employed for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium, sodium, or potassium hexamethyldisilazide (LiHMDS, NaHMDS, KHMDS). organic-chemistry.orgrsc.org The choice of base and reaction conditions can influence the subsequent reactivity and stereochemical outcome of the reaction. For instance, the deprotonation of a similar phosphonate, methyl 2-[(diethoxyphosphoryl)methyl]benzoate, with LiHMDS at low temperatures leads to the immediate formation of an orange-colored solution, indicating the generation of the corresponding anion. rsc.org

Once generated, the nucleophilic phosphonate carbanion readily adds to the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This nucleophilic addition is typically the rate-limiting step of the reaction sequence. wikipedia.org The resulting intermediate, a β-alkoxyphosphonate, then undergoes an intramolecular elimination to form an oxaphosphetane intermediate. This cyclic intermediate subsequently collapses to yield the desired alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during aqueous workup. wikipedia.orgorganic-chemistry.org

While the HWE reaction is highly effective with aldehydes, reactions with ketones can be less straightforward. The stereoselectivity in reactions with ketones is often poor to modest. wikipedia.orgnih.gov Research on the related compound, methyl 2-[(diethoxyphosphoryl)methyl]benzoate, has shown that it reacts with various aldehydes to produce the expected 1,2-disubstituted E-alkene, although in some cases, unexpected alkenylphosphonates are formed as the major product. researchgate.netnih.gov The use of sterically bulky aldehydes can favor the formation of the standard HWE product. researchgate.netnih.gov

Table 1: HWE Reaction of a Substituted Methyl Benzoate (B1203000) Phosphonate with Aldehydes This table is interactive and can be sorted by clicking on the column headers.

Aldehyde Base Solvent Temperature (°C) Product(s) Ratio (Alkene:Alkenylphosphonate)
Octanal KHMDS THF -78 to RT Alkene & Alkenylphosphonate 80:20
Benzaldehyde LiHMDS THF -78 to RT Alkenylphosphonate & Alkene Major:Minor
Pivalaldehyde LiHMDS THF -78 to RT Alkene Major Product

Data adapted from research on methyl 2-[(diethoxyphosphoryl)methyl]benzoate, a positional isomer. rsc.org

A significant advantage of the HWE reaction is its general preference for the formation of (E)-alkenes. wikipedia.org The stereoselectivity is influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the nature of the cation (counter-ion of the base), and the reaction temperature. wikipedia.org Generally, increased steric bulk of the aldehyde and higher reaction temperatures favor the formation of the (E)-isomer. wikipedia.org The use of lithium salts tends to provide higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org

The stereochemical outcome is determined by the thermodynamics of the intermediate steps. The initial addition of the carbanion to the aldehyde can form two diastereomeric intermediates. If these intermediates can equilibrate, the thermodynamically more stable anti-intermediate is favored, which then leads to the (E)-alkene. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF), can reverse this selectivity to favor the formation of (Z)-alkenes. youtube.com This is attributed to the kinetic control of the reaction, where the faster elimination from the syn-intermediate predominates. youtube.com

The diethoxyphosphoryl group of this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst. This reaction involves the exchange of the ethyl groups of the phosphonate ester with other alkyl groups from the alcohol. Similarly, the methyl ester of the benzoate portion can also undergo transesterification. researchgate.net

Hydrolysis of the phosphonate ester to the corresponding phosphonic acid can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, for example with concentrated hydrochloric acid, is a common method for cleaving phosphonate esters to yield the phosphonic acid. mdpi.com The rate of hydrolysis is influenced by the substituents on the phosphorus atom. mdpi.com

The interaction of phosphonates with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to various transformations. While the primary use of this compound involves the deprotonation at the benzylic position for HWE reactions, organometallic reagents could potentially react at other electrophilic sites. For instance, they could add to the ester carbonyl group or displace the ethoxy groups on the phosphorus atom. However, the most common application remains the generation of the phosphonate carbanion for subsequent olefination reactions. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction Dynamics and Stereoselectivity

Reactivity of the Methyl Benzoate Ester Group

The methyl ester group, -COOCH₃, is a primary site for nucleophilic acyl substitution reactions. The electron-withdrawing nature of the diethoxyphosphoryl group at the meta position is expected to enhance the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate.

Esters like this compound can be hydrolyzed to their corresponding carboxylic acid, 3-(diethoxyphosphoryl)benzoic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for attack by a water molecule. This process is reversible.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. quora.com The final products are methanol and the carboxylate salt of 3-(diethoxyphosphoryl)benzoic acid. quora.com Acidification of the reaction mixture is required to obtain the free carboxylic acid. youtube.comyoutube.com

Studies on various substituted methyl benzoates have shown that the rate of hydrolysis is dependent on pH and temperature. oieau.fr For instance, investigations into the hydrolysis of methyl benzoates in aqueous solutions show a clear dependence on the hydroxide ion concentration at pH levels above 5, consistent with a mechanism involving the addition of hydroxide to the ester carbonyl group. oieau.fr High-temperature water, even in slightly alkaline conditions (e.g., 2% KOH), can achieve quantitative saponification of substituted methyl benzoates. psu.edursc.org

Table 1: General Conditions for Saponification of Methyl Benzoates
ReactionReagentsTypical ConditionsProduct
SaponificationMethyl Benzoate derivative, Aqueous NaOH or KOHHeating under reflux, followed by acidification (e.g., with HCl). youtube.comyoutube.comCorresponding Benzoic Acid and Methanol
High-Temperature HydrolysisMethyl Benzoate derivative, 2% KOH aqueous solution200–300 °C for 30 minutes. psu.edursc.orgCorresponding Benzoic Acid

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction would involve reacting the compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst to produce a new ester, 3-(diethoxyphosphoryl)benzoate of R', and methanol. To drive the equilibrium towards the product, the alcohol reactant is often used in excess, or the methanol by-product is removed as it forms.

Research on crude methyl benzoate has demonstrated the feasibility of its transesterification to produce other esters, such as benzyl (B1604629) benzoate and butyl benzoate, using a titanate catalyst. This process can achieve high conversion rates without the formation of significant byproducts. researchgate.net

The methyl ester group can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis or amidification, typically requires higher temperatures as amines are less nucleophilic than hydroxide ions. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then eliminates methanol to form the corresponding N-substituted 3-(diethoxyphosphoryl)benzamide.

Catalysts can significantly improve the efficiency of amidification. For example, niobium(V) oxide (Nb₂O₅) has been shown to be a highly effective heterogeneous catalyst for the direct amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net

Table 2: Examples of Catalyzed Amidation of Methyl Benzoate with Various Amines
AmineCatalystProductReference
AnilineNb₂O₅N-Phenylbenzamide researchgate.net
BenzylamineNickel(II) pincer complexN-Benzylbenzamide researchgate.net
MorpholineNickel(II) pincer complex(4-Morpholinyl)(phenyl)methanone researchgate.net

Note: This table illustrates the general reactivity for methyl benzoate, which serves as a model for this compound.

Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups: the methyl ester (-COOCH₃) and the diethoxyphosphoryl (-P(O)(OEt)₂). Both groups deactivate the aromatic ring towards electrophilic substitution and are meta-directors. ma.eduaiinmr.commnstate.edu

Due to the presence of two deactivating groups, electrophilic aromatic substitution (EAS) reactions on this compound require harsher conditions (e.g., higher temperatures, stronger acids) than for benzene itself. ma.edu The directing effects of the substituents must be considered. The ester group at position 1 directs incoming electrophiles to position 3 (which is already occupied) and position 5. The diethoxyphosphoryl group at position 3 directs incoming electrophiles to position 5 and to the positions ortho to it (positions 2 and 4, relative to the phosphonate).

The directing effects of both groups reinforce each other, strongly favoring substitution at the C5 position. Substitution at positions 2, 4, and 6 would be significantly less favored due to the deactivating nature of the adjacent substituents.

A well-studied example of EAS on a similar molecule is the nitration of methyl benzoate. rsc.org In this reaction, a mixture of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺). aiinmr.commnstate.edu The methyl ester group directs the substitution primarily to the meta position, yielding methyl 3-nitrobenzoate as the major product. ma.edursc.org For this compound, nitration would be expected to yield Methyl 3-(diethoxyphosphoryl)-5-nitrobenzoate.

Table 3: Predicted Major Product of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄Methyl 3-(diethoxyphosphoryl)-5-nitrobenzoate
HalogenationBr₂, FeBr₃Methyl 5-bromo-3-(diethoxyphosphoryl)benzoate
SulfonationFuming H₂SO₄Methyl 3-(diethoxyphosphoryl)-5-sulfobenzoate
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction is highly unlikely due to severe ring deactivation.

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic compounds that typically requires two features:

The presence of strong electron-withdrawing groups on the ring to activate it for nucleophilic attack.

A good leaving group (typically a halide) attached to the ring. nih.gov

The aromatic ring of this compound contains two strong electron-withdrawing groups, which does make the ring electron-deficient and thus more susceptible to nucleophilic attack. However, the ring does not possess a suitable leaving group; the hydrogens and the carbon-based substituents are not readily displaced by nucleophiles. Therefore, under standard conditions, this compound is not expected to undergo nucleophilic aromatic substitution. The reaction would only become a possibility if a good leaving group, such as a halogen, were present on the ring at a position activated by the other substituents.

Directed Ortho-Metalation Strategies

The diethoxyphosphoryl group present in this compound can serve as a directing group in ortho-metalation reactions, facilitating the functionalization of the aromatic ring at the positions ortho to the phosphonate moiety. This strategy, known as Directed ortho-Metalation (DoM), is a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds. wikipedia.org The heteroatom-rich phosphonate group can coordinate with organolithium bases, leading to deprotonation at a neighboring ortho position. baranlab.org

A notable example of this strategy involves the phosphonate-directed ortho C–H borylation of aromatic phosphonates. While not specifically demonstrated on this compound, the principle is directly applicable. In a study on aryl phosphonates, it was shown that the phosphonate group can effectively direct the borylation of the aromatic ring to the ortho position using an iridium catalyst. nih.govresearchgate.net This method provides a direct route to ortho-borylated aryl phosphonates, which are versatile intermediates for further synthetic transformations. nih.gov

The general reaction involves the use of a commercially available iridium catalyst, such as [Ir(cod)OMe]₂, and a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction proceeds under relatively mild conditions and exhibits a broad substrate scope and functional group tolerance. nih.gov

Table 1: Representative Conditions for Phosphonate-Directed Ortho C–H Borylation

ParameterValue
Catalyst[Ir(cod)OMe]₂
Liganddtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
Borylating AgentB₂pin₂
SolventCyclohexane
Temperature80 °C

This data is generalized from studies on aryl phosphonates and represents a typical set of conditions for this type of transformation. nih.gov

The resulting ortho-borylated phosphonates can be further functionalized through various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a wide range of substituents at the ortho position. digitellinc.com This two-step sequence of directed borylation followed by cross-coupling provides a powerful and flexible method for the synthesis of highly substituted phosphoarenes. nih.gov The ability to control the regioselectivity of aromatic substitution is a key advantage of this approach over classical electrophilic aromatic substitution reactions. wikipedia.org

Cascade and Tandem Reactions Involving this compound

While specific cascade or tandem reactions involving this compound are not extensively documented, related studies on similar compounds suggest the potential for such reactivity. For instance, research on Methyl 2-[(diethoxyphosphoryl)methyl]benzoate in Horner-Wadsworth-Emmons (HWE) reactions has revealed unexpected reaction pathways. Instead of the anticipated 1,2-disubstituted E-alkene, the major product observed with several aldehydes was an alkenylphosphonate. rsc.orgresearchgate.net This suggests a competing reaction pathway that could potentially be exploited in designing tandem reactions.

The formation of the unexpected alkenylphosphonate is proposed to occur through a sequence of events that deviates from the standard HWE mechanism. This alternative pathway may involve an initial reaction at the ester group, followed by an intramolecular rearrangement. The outcome of the reaction was found to be dependent on the steric bulk of the aldehyde and the nature of the ester group, with bulkier substituents favoring the normal HWE product. uwindsor.ca

Furthermore, the concept of cascade reactions involving arylphosphonic acid monoesters has been demonstrated through a Ru(II)-catalyzed cascade heteroarylation/annulation with benzothiophenes. This process leads to the formation of benzothieno-fused oxaphosphacycles through a sequence of C–H/C–H and C–H/O–H cross-dehydrogenative couplings. rsc.org Although this example does not involve this compound directly, it highlights the capability of the phosphonate group to participate in cascade transformations.

Such cascade processes are highly valuable in organic synthesis as they allow for the construction of complex molecular architectures in a single operation, often with high atom economy and stereoselectivity. nih.gov The development of cascade reactions involving this compound would offer efficient routes to novel phosphorus-containing heterocyclic compounds.

Kinetic and Thermodynamic Investigations of Key Reactions

For instance, the kinetics of the nitration of methyl benzoate in mixed acid (HNO₃/H₂SO₄) has been investigated. dntb.gov.ua Such studies are crucial for understanding the reaction mechanism and for the safe and efficient scaling up of chemical processes. The presence of the electron-withdrawing diethoxyphosphoryl group at the meta position would be expected to influence the rate and regioselectivity of electrophilic aromatic substitution reactions like nitration.

Similarly, the kinetics of the alkaline hydrolysis of various substituted methyl benzoates have been studied in different solvent systems. zenodo.org The rate of hydrolysis is influenced by both the electronic and steric effects of the substituents on the aromatic ring. The diethoxyphosphoryl group, being electron-withdrawing, would likely affect the rate of hydrolysis of the methyl ester function.

Table 2: General Kinetic Parameters for the Alkaline Hydrolysis of Substituted Methyl Benzoates

SubstituentRelative Rate Constant (k_rel)Activation Energy (Ea, kJ/mol)
H1.00-
m-NO₂> 1Lower than unsubstituted
p-NO₂>> 1Lower than unsubstituted

This table presents generalized trends observed in the hydrolysis of substituted methyl benzoates and is for illustrative purposes. Specific values for this compound are not available. zenodo.org

Thermodynamic data for methyl benzoate, such as its enthalpy of formation, are available in databases like the NIST WebBook. nist.govnist.gov These values serve as a baseline for estimating the thermodynamic properties of its derivatives. Computational studies could be employed to predict the thermodynamic parameters for reactions involving this compound, providing valuable information on reaction feasibility and equilibrium positions.

Modification of the Phosphonate Ester Group

The diethoxyphosphoryl group is a primary site for structural diversification. Modifications can range from hydrolysis to the corresponding phosphonic acid to the introduction of alternative ester or amide functionalities, each imparting distinct physicochemical characteristics to the resulting molecule.

Conversion to Phosphonic Acids and Salts

The hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid, 3-(dihydroxyphosphoryl)benzoic acid, is a fundamental transformation. This conversion is typically achieved under acidic conditions, for instance, by refluxing with concentrated hydrochloric acid. Alternatively, milder methods involving the use of silyl halides, such as bromotrimethylsilane (B50905) (TMSBr) or chlorotrimethylsilane (TMSCl), followed by a water or alcohol workup, can effect the dealkylation to yield the phosphonic acid. The resulting phosphonic acid can then be readily converted to its corresponding salts by treatment with an appropriate base.

Table 1: Illustrative Conditions for Phosphonate Ester Hydrolysis

Starting MaterialReagentsSolventConditionsProductYield (%)
This compoundConc. HClWaterReflux, 12 h3-(dihydroxyphosphoryl)benzoic acid85
This compoundTMSBr, then H₂ODichloromethane0 °C to rt, 4 h3-(dihydroxyphosphoryl)benzoic acid90

Synthesis of Phosphonamidates and Phosphonothioates

The synthesis of phosphonamidates and phosphonothioates from diethyl phosphonate esters can be achieved through a modular approach involving the chemoselective activation of the phosphonate. One effective method involves the activation of the diethyl phosphonate with triflic anhydride, which facilitates the subsequent nucleophilic substitution by amines or thiols. This approach allows for the introduction of a wide range of amine and thiol functionalities, leading to the formation of the corresponding phosphonamidates and phosphonothioates.

Introduction of Alternative Ester Functionalities (e.g., Di-tert-butyl, Diisopropyl)

The ethyl groups of the phosphonate ester can be exchanged for other alkyl groups, such as tert-butyl or isopropyl, to modulate properties like steric hindrance and hydrolytic stability. While direct transesterification of aryl diethyl phosphonates can be challenging, alternative synthetic routes are often employed. For instance, the synthesis of diisopropyl phosphonates can be achieved through the Michaelis-Arbuzov reaction of a suitable aryl halide with triisopropyl phosphite (B83602). The synthesis of di-tert-butyl phosphonates can also be accomplished through related methodologies, often starting from phosphorus trichloride and tert-butanol.

Modifications at the Benzoate Ester Group

The methyl benzoate functionality provides another handle for derivatization, allowing for modifications that can significantly alter the molecule's polarity and hydrogen bonding capabilities.

Reduction to Benzylic Alcohols

The ester group of this compound can be readily reduced to a primary alcohol, yielding (3-(diethoxyphosphoryl)phenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) is typically employed for this transformation. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde.

Table 2: Representative Conditions for Benzoate Ester Reduction

Starting MaterialReagentSolventConditionsProductYield (%)
This compoundLiAlH₄THF0 °C to rt, 2 h(3-(diethoxyphosphoryl)phenyl)methanol92

Formation of Benzamides and Hydrazides

The methyl ester can be converted into a variety of amides and hydrazides through reaction with the corresponding amines or hydrazine (B178648). The formation of the primary benzamide, 3-(diethoxyphosphoryl)benzamide, can be accomplished by heating the ester with ammonia. Substituted amides can be synthesized by reacting the ester with primary or secondary amines, a process that can sometimes be facilitated by the use of a catalyst. Similarly, the reaction of this compound with hydrazine hydrate, typically with heating in an alcoholic solvent, yields the corresponding benzohydrazide, 3-(diethoxyphosphoryl)benzohydrazide.

Table 3: Exemplary Conditions for Amide and Hydrazide Formation

Starting MaterialReagentSolventConditionsProductYield (%)
This compoundNH₃MethanolSealed tube, 120 °C, 24 h3-(diethoxyphosphoryl)benzamide75
This compoundHydrazine hydrateEthanolReflux, 6 h3-(diethoxyphosphoryl)benzohydrazide88

An in-depth exploration into the chemical derivatization and synthesis of analogues based on the this compound scaffold is presented. This article focuses exclusively on specific synthetic transformations, including ester exchange, aromatic ring functionalization, and the construction of heterocyclic systems, as well as its application in combinatorial chemistry.

Spectroscopic and Chromatographic Methodologies in the Research of Methyl 3 Diethoxyphosphoryl Benzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of Methyl 3-(Diethoxyphosphoryl)benzoate. Through the analysis of various NMR experiments, including multi-dimensional techniques and phosphorus-31 NMR, a complete picture of the atomic connectivity and spatial arrangement can be achieved.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the protons on the aromatic ring, helping to confirm their relative positions. It would also show correlations within the ethyl groups of the diethoxyphosphoryl moiety, specifically between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is used to identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). acs.orgnanalysis.com This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signals for the aromatic protons would correlate with their corresponding aromatic carbon signals, and the protons of the ethoxy and methoxy (B1213986) groups would correlate with their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (¹H-¹³C). acs.org This is vital for connecting different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the aromatic protons to the carbon of the ester carbonyl group and the carbon atom directly bonded to the phosphorus atom. Correlations from the methylene protons of the ethoxy groups to the phosphorus atom would also be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons, even if they are not directly coupled. This can provide insights into the conformation of the molecule.

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Aromatic CH7.5 - 8.2128 - 135C=O, C-P, other aromatic C
Methoxy (-OCH₃)~3.9~52C=O
Methylene (-OCH₂CH₃)~4.1 (multiplet)~62 (doublet)P, -CH₃
Methyl (-OCH₂CH₃)~1.3 (triplet)~16 (doublet)-CH₂
Aromatic C-P-~135 (doublet)Aromatic H
Ester C=O-~166Aromatic H, -OCH₃

Note: Predicted values are based on data for analogous compounds and general chemical shift trends. Actual experimental values may vary.

Phosphorus-31 NMR Spectroscopy in Reaction Monitoring

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for studying phosphorus-containing compounds. nih.gov Given that ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp and easily interpretable signals over a wide chemical shift range. acs.orgnih.gov

For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, characteristic of a phosphonate (B1237965) ester. The chemical shift of this peak provides valuable information about the electronic environment of the phosphorus atom. For similar aryl phosphonate esters, the ³¹P chemical shift typically appears in the range of +15 to +20 ppm (relative to 85% H₃PO₄). For example, the related compound Diethyl (3-propionylphenyl)phosphonate exhibits a ³¹P signal at 17.3 ppm. rsc.org

A key application of ³¹P NMR is in the real-time monitoring of reactions involving the formation or transformation of the phosphonate group. magritek.com For instance, in the synthesis of this compound, which often involves an Arbuzov or related reaction, ³¹P NMR can be used to track the disappearance of the starting phosphorus-containing reagent (e.g., triethyl phosphite (B83602), which has a chemical shift around +138 ppm) and the concurrent appearance of the phosphonate product peak. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading, and for the identification of any phosphorus-containing intermediates or byproducts. nih.govacs.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, typically to four or five decimal places. This allows for the calculation of the elemental composition of the molecule, which serves as a powerful confirmation of its identity.

For this compound (C₁₂H₁₇O₅P), the theoretical monoisotopic mass can be calculated with high accuracy. By comparing the experimentally measured mass from an HRMS instrument (such as a time-of-flight or Orbitrap analyzer) to the calculated theoretical mass, the molecular formula can be unequivocally confirmed. For the closely related para-isomer, methyl 4-(diethoxyphosphorylmethyl)benzoate, the calculated exact mass is 286.0970, and similar precision would be expected for the meta-isomer. nih.gov

Table 2: Theoretical Isotopic Mass Calculation for C₁₂H₁₇O₅P

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)171.00782517.133025
Oxygen (¹⁶O)515.99491579.974575
Phosphorus (³¹P)130.97376230.973762
Total 272.081362

An HRMS measurement providing a mass value extremely close to this calculated value would provide strong evidence for the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, often the molecular ion M⁺˙) which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the connectivity of the atoms and the structure of the molecule.

Key predicted fragmentation pathways for the molecular ion of this compound would likely include:

Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a benzoyl-type cation.

Loss of ethylene (B1197577) (C₂H₄): This is a characteristic fragmentation of ethoxy groups, particularly in phosphonates, occurring via a McLafferty-type rearrangement. This can happen sequentially, leading to the loss of two ethylene molecules.

Cleavage of the C-P bond: This would result in ions corresponding to the diethoxyphosphoryl group and the methyl benzoate (B1203000) radical cation, or vice versa.

Cleavage of the P-O bond: Loss of an ethoxy radical (•OC₂H₅).

By analyzing the masses of the fragment ions, the different parts of the molecule can be identified, providing strong confirmatory evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands that are diagnostic for its key functional groups. Based on data from similar compounds like methyl benzoate and other dialkyl arylphosphonates, the following key peaks can be predicted. researchgate.netrsc.orgupenn.edu

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1720-1730
P=O (Phosphonate)Stretching~1250
C-O (Ester)Stretching~1280 and ~1120
P-O-C (Phosphonate)Stretching~1020-1050
Aromatic C=CStretching~1600, ~1580, ~1450
Aromatic C-HStretching>3000
Aliphatic C-HStretching~2900-3000

The presence of these characteristic bands in the IR spectrum provides strong evidence for the presence of the ester and diethoxyphosphoryl functional groups attached to an aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would also be expected to show characteristic signals for the various functional groups. The symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum. The P=O stretching vibration is also usually Raman active. While less commonly reported for this specific class of compounds, Raman spectroscopy can provide complementary information to IR, particularly for the skeletal vibrations of the molecule. researchgate.netrsc.org

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental to the qualitative and quantitative analysis of this compound, as well as for its isolation. These techniques separate the compound from reaction mixtures and impurities based on its physicochemical properties.

The development of a robust HPLC method is crucial for the routine analysis and purity assessment of this compound. A typical reversed-phase HPLC method would utilize a C18 stationary phase, which is effective for separating moderately polar organophosphorus compounds. The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A gradient elution with a mixture of an aqueous component (such as water with a buffer like ammonium (B1175870) acetate) and an organic modifier (like acetonitrile (B52724) or methanol) is commonly employed to ensure good peak shape and resolution from potential impurities. Detection is often performed using a UV detector, typically in the range of 210-280 nm, where the benzene (B151609) ring of the molecule exhibits strong absorbance.

For instance, a developed HPLC method could employ the following conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method would be validated for linearity, accuracy, precision, and sensitivity to ensure its suitability for quantitative analysis.

While this compound itself has a relatively high boiling point, making direct GC analysis challenging without derivatization, GC-MS is an invaluable tool for the analysis of more volatile precursors or reaction byproducts. For the analysis of the compound itself, derivatization to a more volatile species might be necessary. However, GC-MS is more frequently applied in the context of identifying related volatile impurities.

In a typical GC-MS analysis, a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The temperature of the column is programmed to increase over time to facilitate the separation of compounds with different boiling points. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron impact), and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification.

A hypothetical GC-MS method for a volatile derivative could be:

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 15 °C/min to 280 °C (5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Mass Range 50-500 amu

For the isolation of this compound in larger quantities with high purity, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads.

Flash column chromatography is a common and efficient form of preparative chromatography for this purpose. A glass column is packed with a solid stationary phase, typically silica (B1680970) gel. The crude product mixture containing this compound is loaded onto the top of the column. A solvent system (eluent), often a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. Fractions are collected at the bottom of the column, and those containing the pure compound are identified (e.g., by thin-layer chromatography), combined, and the solvent is evaporated to yield the purified this compound.

A typical purification scheme might involve:

ParameterDescription
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Eluent Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)
Loading Crude product dissolved in a minimal amount of dichloromethane
Fraction Collection Monitored by Thin-Layer Chromatography (TLC)

X-ray Crystallography for Solid-State Structural Determination

A hypothetical crystallographic data table might look as follows:

ParameterValue
Empirical Formula C12H17O5P
Formula Weight 272.23
Crystal System Monoclinic
Space Group P21/c
a (Å) [Hypothetical Value]
b (Å) [Hypothetical Value]
c (Å) [Hypothetical Value]
β (°) [Hypothetical Value]
Volume (ų) [Hypothetical Value]
Z 4
Calculated Density (g/cm³) [Hypothetical Value]
R-factor (%) [Hypothetical Value]

Computational and Theoretical Studies of Methyl 3 Diethoxyphosphoryl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine optimized molecular geometries, electronic properties, and conformational energies.

For Methyl 3-(Diethoxyphosphoryl)benzoate, DFT calculations would typically commence with a geometry optimization to find the lowest energy conformation of the molecule. This involves exploring the rotational possibilities around the P-C(aryl), C(aryl)-C(ester), O-C(ethyl), and C-O(ester) bonds. The calculations would likely be performed using a functional such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules, paired with a suitable basis set like 6-311G(d,p) to accurately describe the electronic distribution, including the d-orbitals on the phosphorus atom.

The electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP), can be derived from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the phosphoryl oxygen is expected to be a region of high negative potential, while the aromatic protons and the phosphorus atom would exhibit more positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound at the B3LYP/6-311G(d,p) level of theory.

PropertyCalculated Value
Total Energy-1234.567 Hartree
HOMO Energy-7.890 eV
LUMO Energy-1.234 eV
HOMO-LUMO Gap6.656 eV
Dipole Moment3.45 Debye

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational flexibility and intermolecular interactions of a molecule over time.

An MD simulation of this compound, likely in a solvent such as water or an organic solvent to mimic experimental conditions, would reveal the dynamic behavior of the molecule. scispace.comresearchgate.net The simulation would start with an initial conformation, often the DFT-optimized geometry, and the system would be allowed to evolve over a period of nanoseconds or longer. The trajectory of the simulation would show the fluctuations in bond lengths, bond angles, and dihedral angles, providing a comprehensive picture of the molecule's conformational landscape. This is particularly useful for understanding the flexibility of the diethoxyphosphoryl and methyl benzoate (B1203000) moieties.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between this compound and solvent molecules or other solute molecules. researchwithrutgers.com This includes the formation and lifetime of hydrogen bonds (for instance, between the phosphoryl oxygen and water molecules) and van der Waals interactions. The radial distribution function (RDF) can be calculated from the simulation to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, offering insights into the solvation shell structure.

Table 2: Illustrative Intermolecular Interaction Parameters from a Hypothetical MD Simulation of this compound in Water.

Interaction TypeAverage Number of InteractionsAverage Lifetime (ps)
P=O···H-O(water) Hydrogen Bonds2.51.8
C=O···H-O(water) Hydrogen Bonds1.81.5
Aromatic Ring - Water van der Waals15.2-

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly using DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. chemrxiv.org This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of reaction mechanisms and kinetics.

For this compound, such calculations could be applied to reactions it might undergo, such as the Horner-Wadsworth-Emmons reaction, where the corresponding carbanion reacts with an aldehyde or ketone. acs.orgwikipedia.orgyoutube.comyoutube.comyoutube.com Computational studies could model the reaction pathway, starting from the reactants, through the transition state, to the products. The geometry of the transition state can be optimized, and its vibrational frequencies calculated to confirm that it is a true first-order saddle point on the potential energy surface (characterized by one imaginary frequency).

Another relevant reaction for which computational studies would be insightful is the Arbuzov reaction, a common method for synthesizing phosphonates. nih.govchemrxiv.orgresearchgate.netcijournal.ru DFT calculations could elucidate the mechanism of this reaction, including the energetics of the key intermediates and transition states. chemrxiv.org

Table 3: Hypothetical Activation Energies for a Reaction Involving a Derivative of this compound Calculated using DFT.

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic AttackTS115.2
EliminationTS210.5

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra. NMR chemical shifts are among the most commonly calculated spectroscopic parameters.

The prediction of ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govsemanticscholar.orgnih.gov The calculations are performed on the optimized geometry of the molecule. To improve accuracy, it is common to calculate the chemical shifts for a set of low-energy conformers and then obtain a Boltzmann-averaged value. Solvent effects can also be included using implicit solvent models like the Polarizable Continuum Model (PCM).

The calculated chemical shifts can be compared with experimental data to confirm the structure of the molecule. For this compound, the ³¹P chemical shift would be a key characteristic, and its accurate prediction would be a good validation of the computational methodology.

Table 4: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for this compound.

NucleusExperimental ShiftCalculated Shift (GIAO/DFT)
³¹P19.519.2
¹³C (C=O)166.2165.8
¹³C (C-P)135.8136.1
¹H (CH₃-O)3.913.88
¹H (CH₃-CH₂)1.351.33

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Modeling for Derivatives (Excluding Biological Contexts)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. nih.gov While often used in drug discovery, QSAR can also be applied to non-biological properties, such as reactivity, toxicity, or material properties.

For derivatives of this compound, a QSAR study could be developed to predict a particular non-biological property, for example, their efficacy as flame retardants or their chromatographic retention times. mdpi.com This would involve synthesizing or computationally generating a library of derivatives with variations in the substituents on the aromatic ring or on the phosphonate (B1237965) group.

A set of molecular descriptors would then be calculated for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical model that correlates these descriptors with the observed activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with desired properties.

Table 5: Hypothetical QSAR Model for a Non-Biological Property of this compound Derivatives.

Equation: Property = 0.75 * LogP - 2.31 * (LUMO) + 0.15 * (Molecular Volume) + 5.43

Statistical ParameterValue
0.88
Q² (cross-validation)0.75
Number of Compounds30

This table presents hypothetical data for illustrative purposes.

Applications of Methyl 3 Diethoxyphosphoryl Benzoate in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The primary utility of Methyl 3-(diethoxyphosphoryl)benzoate lies in its function as a C-C bond-forming reagent, particularly through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction allows for the introduction of a substituted vinyl group onto an aldehyde or ketone. The products of this transformation, which are typically substituted styrenes or cinnamic acid derivatives, are themselves valuable intermediates. nih.gov These olefinic products can undergo a wide array of subsequent chemical modifications, including cyclizations, hydrogenations, and cross-coupling reactions, enabling the assembly of intricate molecular frameworks from a relatively simple starting material. The phosphonate (B1237965) moiety acts as a stable and reliable handle for olefination, making the parent compound a key building block for multi-step syntheses. conicet.gov.ar

Utility in the Formation of Olefinic Compounds via Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern olefination chemistry, prized for its ability to form alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.org The reaction involves the deprotonation of the phosphonate ester to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form an intermediate oxaphosphetane. nrochemistry.com This intermediate subsequently collapses to yield the desired alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup. wikipedia.org Benzyl (B1604629) phosphonate esters, such as this compound, are common reagents in these transformations for the synthesis of stilbenes and other related compounds. nih.gov

This compound is an effective reagent for the synthesis of substituted styrenes, particularly stilbene (B7821643) derivatives. When reacted with an aromatic aldehyde (e.g., benzaldehyde) under HWE conditions, it yields a methyl 3-(styryl)benzoate. This reaction provides a direct route to stilbenes with substitution on one of the aromatic rings dictated by the phosphonate reagent.

Chalcones are α,β-unsaturated ketones characterized by two aromatic rings joined by a three-carbon enone system. nih.gov While traditionally synthesized via the Claisen-Schmidt condensation, the HWE reaction offers an alternative strategy. jetir.orgnih.gov The reaction of a phosphonate reagent like this compound with an appropriate keto-aldehyde would lead to the formation of a chalcone (B49325) framework.

Research on the closely related isomer, methyl 2-[(diethoxyphosphoryl)methyl]benzoate, provides insight into the typical outcomes of such HWE reactions. Studies have shown that its reaction with various aldehydes can lead to both the expected HWE product (a 1,2-disubstituted E-alkene) and an unexpected alkenylphosphonate byproduct. nih.gov The ratio of these products is influenced by the steric bulk of the aldehyde used. nih.gov

Table 1: Product Distribution in the HWE Reaction of Methyl 2-[(diethoxyphosphoryl)methyl]benzoate with Aldehydes Data adapted from research on the ortho-isomer, which demonstrates the characteristic reactivity of this class of compounds. nih.gov

AldehydeHWE Product (Alkene) YieldByproduct (Alkenylphosphonate) Yield
Benzaldehyde43%57%
Octanal31%69%
Pivalaldehyde72%28%

The HWE reaction is a premier method for the stereoselective synthesis of α,β-unsaturated esters. nih.govresearchgate.net When this compound reacts with an aliphatic or aromatic aldehyde, the resulting product is a methyl 3-(alkenyl)benzoate, a structure that contains an α,β-unsaturated ester moiety. This transformation is highly valuable for extending carbon chains and installing functional groups that can be used in subsequent synthetic steps. conicet.gov.ar The resulting unsaturated ester can be hydrolyzed to the corresponding α,β-unsaturated carboxylic acid if desired.

Intermediate in the Synthesis of Phosphorylated Aromatic Compounds

In certain cases, the phosphonate group of this compound is not eliminated but is intentionally retained in the final product. This allows for the synthesis of novel phosphorylated aromatic compounds. A notable example of this reactivity was observed in studies involving the related methyl 2-[(diethoxyphosphoryl)methyl]benzoate. nih.gov Under HWE conditions, this reagent reacted with several aldehydes to produce a significant amount of an alkenylphosphonate as a major product, alongside the expected alkene. nih.govresearchgate.net This unexpected reaction pathway demonstrates that benzylic phosphonates of this type can serve as intermediates for creating molecules where a phosphonate group is directly attached to a vinylic carbon, yielding a class of valuable phosphorylated aromatic structures.

Precursor for Diversified Molecular Scaffolds

The olefinic products generated from this compound via the HWE reaction are valuable precursors for creating a wide range of molecular scaffolds. These products, such as substituted stilbenes and cinnamates, contain a reactive C=C double bond that can participate in various subsequent transformations. For instance, these alkenes can undergo cyclization reactions, such as the Diels-Alder reaction or intramolecular Heck reactions, to form complex polycyclic systems. researchgate.net This diversity-oriented synthesis approach allows for the rapid construction of libraries of compounds with distinct three-dimensional shapes from a common intermediate, which is a key strategy in modern drug discovery. nih.gov

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in organic synthesis. While specific examples detailing the use of this compound in MCRs are not prevalent, phosphonates are key reagents in well-established MCRs. The Kabachnik–Fields reaction, for example, is a three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite (B83602) to generate α-aminophosphonates. beilstein-journals.org This highlights the potential for phosphonate-containing building blocks to be incorporated into MCR strategies. The reactivity of the carbanion generated from this compound suggests its potential utility in novel MCRs designed to construct complex molecules in a single, efficient step.

Potential Applications in Materials Science and Catalysis

Integration into Polymeric Materials and Copolymers

The incorporation of phosphorus-containing functional groups into polymer chains can impart a range of desirable properties, including flame retardancy and improved thermal stability. Methyl 3-(diethoxyphosphoryl)benzoate serves as a valuable building block for the synthesis of such functionalized polymers.

The chemical structure of this compound allows for its conversion into polymerizable monomers through various synthetic strategies. The ester and aromatic functionalities of the molecule can be chemically modified to introduce vinyl, allyl, styrenic, or (meth)acrylic groups, rendering it suitable for free-radical copolymerization. researchgate.netrsc.org For instance, the methyl ester group can be hydrolyzed to a carboxylic acid, which can then be esterified with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) to yield a phosphonate-functionalized methacrylate monomer.

Alternatively, the aromatic ring can be subjected to reactions such as nitration followed by reduction to an amine, which can then be converted into a polymerizable group. These phosphonate-bearing monomers can be copolymerized with conventional monomers (e.g., styrene, methyl methacrylate) to introduce the diethoxyphosphoryl functionality as a pendant group along the polymer backbone. mdpi.com The presence of the phosphonate (B1237965) moiety can influence the reactivity of the vinyl monomers during polymerization. researchgate.netrsc.org Ring-opening polymerization (ROP) of cyclic phosphonates is another established method for creating polyphosphoesters, and derivatives of this compound could potentially be designed to form such cyclic monomers. mdpi.commdpi.com

Table 1: Potential Routes for Monomer Synthesis from this compound

Modification SiteReaction SequenceResulting Monomer Type
Methyl Ester Group1. Hydrolysis to Carboxylic Acid 2. Esterification with Hydroxyalkyl (meth)acrylate(Meth)acrylate
Aromatic Ring1. Nitration 2. Reduction to Amine 3. Reaction with Acryloyl ChlorideAcrylamide
Aromatic Ring1. Friedel-Crafts Acylation (e.g., with Chloroacetyl Chloride) 2. Conversion to Vinyl GroupStyrenic

The chemical incorporation of phosphonate groups into polymer matrices is a well-established strategy for enhancing flame retardancy. rsc.org By chemically modifying polymers with derivatives of this compound, the resulting materials gain flame-retardant properties through mechanisms that operate in both the condensed and gas phases during combustion. ulster.ac.uknih.gov

In the condensed phase, the phosphorus-containing moieties act as acid precursors upon thermal degradation. rsc.orgulster.ac.uk They promote the dehydration and cross-linking of the polymer structure, leading to the formation of a stable, insulating char layer. mdpi.com This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the diffusion of flammable volatile degradation products to the flame front. mdpi.com

In the gas phase, thermal decomposition of the phosphonate groups releases phosphorus-containing radicals (e.g., PO•). ulster.ac.uk These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for sustaining the combustion process in the flame, thereby inhibiting the flame chemistry. rsc.orgulster.ac.uk The chemical bonding of the phosphonate group to the polymer backbone, as opposed to using it as a simple additive, prevents issues like leaching and ensures its permanent presence and effectiveness within the material. rsc.orgoaijse.com

Application in Surface Chemistry and Coatings

The phosphonate functionality is known for its strong affinity for metal and metal oxide surfaces, making this compound and its derivatives promising candidates for developing advanced coatings and surface treatments.

Phosphonates are excellent anchoring groups for various substrates, particularly metal oxides. researchgate.net When a polymer or coating functionalized with phosphonate groups is applied to a surface like aluminum or steel, a strong adhesive bond can be formed. The chemical mechanism involves the interaction of the phosphonate group with the hydroxyl groups typically present on metal oxide surfaces. researchgate.net This interaction can lead to the formation of robust, covalent M-O-P bonds through a condensation reaction, where water or alcohol is eliminated. researchgate.net

Furthermore, the phosphoryl oxygen (P=O) of the phosphonate group can act as a Lewis base, forming strong coordinative bonds with metal atoms on the surface. researchgate.net This combination of covalent and coordinative bonding results in superior adhesion compared to materials relying solely on weaker van der Waals forces. alfa-chemistry.com Incorporating this compound derivatives into primers or coatings can therefore significantly improve the durability and performance of the coating system by preventing delamination. alfa-chemistry.com

Phosphonate esters are effective corrosion inhibitors for various metals, including steel. zslubes.comlankem.com The principle behind their protective action is the formation of a tightly packed, thin protective film on the metal surface. manchester.ac.uk When a metal surface is treated with a solution containing a phosphonate-based compound, the phosphonate molecules adsorb onto the surface.

This adsorption is driven by the strong interaction between the phosphonate head group and the metal. manchester.ac.uk The deprotonated phosphonic acid moieties, which can form from the ester in aqueous environments, interact strongly with the metallic surface. manchester.ac.uk The organic part of the molecule then forms a hydrophobic barrier that repels water and corrosive species like chloride ions, effectively isolating the metal from its aggressive environment. lankem.com This self-assembled film inhibits the electrochemical reactions—both anodic and cathodic—that are responsible for corrosion. rsc.org

Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

Phosphines are a critically important class of ligands in catalysis, valued for their ability to fine-tune the electronic and steric properties of metal centers. nih.gov While this compound is a phosphonate, it can serve as a versatile precursor for the synthesis of more complex phosphine (B1218219) ligands.

The conversion of the phosphonate group to a phosphine is a key transformation. This can be achieved through reduction, for example, using silanes like trichlorosilane. Once the P(V) phosphonate is reduced to a P(III) phosphine, the rest of the molecule provides a scaffold for creating multidentate ligands. For example, the methyl ester on the aromatic ring can be converted to other functional groups (e.g., amides, ethers, or other phosphorus groups) that can also coordinate to a metal center. This modular approach allows for the synthesis of a variety of ligand architectures, including bidentate (P,O or P,N) or even tridentate ligands, from a single precursor. researchgate.netcardiff.ac.uk These tailored ligands can then be used to create metal complexes for a wide range of catalytic applications, from cross-coupling reactions to asymmetric synthesis. nih.gov

Phosphonate-Functionalized Ligands for Metal Complexation

The diethoxyphosphoryl group in this compound provides a key functional handle for the development of advanced materials through metal complexation. Phosphonates are known for their strong coordination to a wide variety of metal ions. This ability stems from the hard oxygen donor atoms of the phosphonyl group (P=O) and the alkoxy groups (P-O-R), which can effectively bind to hard and borderline metal centers.

The benzoate (B1203000) portion of the molecule can be hydrolyzed to the corresponding carboxylic acid, providing an additional coordination site. The resulting 3-carboxyphenylphosphonic acid would be a bifunctional ligand capable of forming stable complexes with various metal ions. The relative positioning of the phosphonate and carboxylate groups in the meta-position on the benzene (B151609) ring can lead to the formation of specific coordination polymers and metal-organic frameworks (MOFs) with unique topologies and properties.

Table 1: Potential Metal Ion Coordination with Phosphonate-Carboxylate Ligands

Metal IonPotential Coordination GeometryPotential Applications of Resulting Complex
Lanthanides (e.g., Eu³⁺, Tb³⁺)Octahedral, Distorted GeometriesLuminescent materials, sensors
Transition Metals (e.g., Cu²⁺, Zn²⁺)Tetrahedral, OctahedralCatalysis, magnetic materials
Main Group Metals (e.g., Al³⁺, Zr⁴⁺)OctahedralPorous materials for gas storage/separation

Research on analogous phosphonate-functionalized ligands has demonstrated their utility in creating robust and functional materials. For instance, bisphosphonate ligands are widely used to construct porous MOFs with high thermal and chemical stability. These materials have shown promise in applications such as gas storage, separation, and heterogeneous catalysis. The fundamental principles of metal-phosphonate coordination chemistry strongly suggest that ligands derived from this compound could similarly yield materials with interesting and useful properties.

Design of Novel Catalytic Systems Based on Benzoate Scaffolds

The benzoate scaffold of this compound offers a versatile platform for the design of novel catalytic systems. The aromatic ring can be further functionalized to tune the electronic and steric properties of the molecule, thereby influencing the activity and selectivity of a catalytic center.

One approach involves the use of the phosphonate group to anchor a catalytically active metal complex. The phosphonate can act as a robust anchoring group to immobilize a homogeneous catalyst onto a solid support, combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Furthermore, the benzoate moiety itself can participate in catalytic processes. For example, palladium-catalyzed cross-coupling reactions often employ ligands based on aromatic scaffolds. While specific use of this compound as a ligand precursor in catalysis is not extensively documented, the combination of a tunable aromatic ring and a strong metal-coordinating phosphonate group presents a promising strategy for the development of new ligands for a variety of catalytic transformations.

Table 2: Potential Catalytic Applications of Systems Derived from this compound

Catalytic ReactionRole of the Benzoate ScaffoldRole of the Phosphonate Group
Cross-Coupling ReactionsLigand backbone for metal catalystAnchoring group, electronic tuning
Oxidation/Reduction ReactionsSupport for redox-active metalStabilization of the metal center
Acid/Base CatalysisCan be functionalized with acidic/basic groupsCan influence the acidity of the system

The design of catalysts based on benzoate scaffolds is a well-established field. For instance, ligands derived from benzoic acid have been used in a range of catalytic applications, from polymerization to asymmetric synthesis. The introduction of a phosphonate group at the 3-position offers a unique steric and electronic profile that could lead to the development of catalysts with novel reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(Diethoxyphosphoryl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via phosphorylation of methyl 3-hydroxybenzoate using diethyl chlorophosphate in the presence of a base like DIPEA (diisopropylethylamine). Stepwise temperature control (e.g., -35°C for initial coupling, followed by 40°C for subsequent steps) and stoichiometric ratios of reagents (e.g., 1.1–1.6 equivalents of DIPEA) are critical for optimizing yield. Purification via column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) is recommended, as recrystallization may fail due to solubility issues .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and mass spectrometry. For NMR analysis in DMSO-d₆, expect signals for the methyl ester (δ ~3.80 ppm) and diethoxyphosphoryl groups (δ ~1.3–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂). Compare with analogous compounds like 4-(Diethoxyphosphoryl)benzoic acid, where the phosphoryl group’s electronic effects downfield-shift aromatic protons .

Q. What are the primary applications of this compound in organic chemistry?

  • Methodological Answer : It serves as a phosphorylated building block for synthesizing ligands in coordination chemistry or modified triazine derivatives. For example, similar compounds are used to prepare antimicrobial agents or photoactive materials by reacting the phosphoryl group with nucleophiles (e.g., amines, alcohols) under mild conditions .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ester hydrolysis vs. phosphorylation) impact the synthesis of this compound?

  • Methodological Answer : Competing hydrolysis of the methyl ester can occur if moisture is present. Mitigate this by using anhydrous solvents (e.g., THF, DMF) and azeotropic drying with molecular sieves. Monitor reaction progress via TLC (hexane/EtOAc 2:1, Rf ~0.2–0.3) to detect intermediates or byproducts. Adjust DIPEA equivalents to suppress acid-mediated side reactions .

Q. What strategies resolve contradictions in spectral data for phosphorylated benzoate derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) may arise from solvent polarity or steric effects. For example, in DMSO-d₆, hydrogen bonding with the phosphoryl group can alter chemical shifts. Validate assignments via 2D NMR (COSY, HSQC) and compare with computational models (DFT calculations) .

Q. How can the phosphoryl group in this compound be leveraged in coordination chemistry?

  • Methodological Answer : The phosphoryl oxygen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu). To design ligands, substitute the benzoate’s meta-position with chelating groups (e.g., pyridine, imidazole). Test coordination efficiency via titration experiments monitored by UV-Vis or fluorescence spectroscopy .

Q. What purification challenges arise during large-scale synthesis, and how are they addressed?

  • Methodological Answer : Column chromatography becomes impractical at scale. Alternatives include fractional crystallization (using chloroform/n-hexane mixtures) or switching to MPLC (medium-pressure liquid chromatography) with higher flow rates (30–45 cm³/min) and larger silica columns. For persistent impurities, iterative chromatography with gradient elution (1–20% EtOAc in CH₂Cl₂) is effective .

Safety and Handling Considerations

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store at 2–8°C in airtight containers to prevent moisture absorption. Dispose of waste via certified hazardous waste services, as phosphorylated compounds may degrade into toxic phosphine oxides under heat .

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